Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate
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Overview
Description
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate is a complex organic compound with a unique structure that includes a fluoroaniline moiety, a trifluoromethylphenyl group, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluoroaniline intermediate: This step involves the reaction of aniline with a fluorinating agent under controlled conditions to introduce the fluoro group.
Synthesis of the trifluoromethylphenyl ketone: This involves the reaction of a benzene derivative with a trifluoromethylating agent.
Coupling reaction: The fluoroaniline intermediate is then coupled with the trifluoromethylphenyl ketone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate involves its interaction with specific molecular targets. The fluoroaniline and trifluoromethylphenyl groups can interact with enzymes or receptors, modulating their activity. The malonate ester moiety can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(2-chloroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate
- Diethyl 2-[(2-bromoanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate
Uniqueness
Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
diethyl 2-[(2-fluoroanilino)-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F4NO5S/c1-3-32-21(30)19(22(31)33-4-2)20(28-17-8-6-5-7-16(17)24)34-13-18(29)14-9-11-15(12-10-14)23(25,26)27/h5-12,28H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUDVXEYIDPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F4NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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